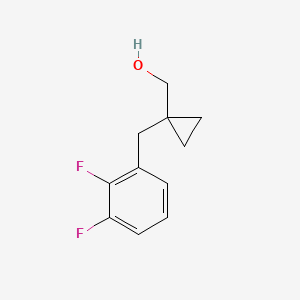

(1-(2,3-Difluorobenzyl)cyclopropyl)methanol

Description

(1-(2,3-Difluorobenzyl)cyclopropyl)methanol (CAS: 1467976-85-7) is a halogenated benzene derivative featuring a cyclopropane ring substituted with a benzyl group bearing two fluorine atoms at the 2- and 3-positions, along with a terminal methanol group. This compound has been classified as a discontinued product, as noted in commercial catalogs .

Properties

Molecular Formula |

C11H12F2O |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C11H12F2O/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3,14H,4-7H2 |

InChI Key |

LYRGJPYGYDIDME-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C(=CC=C2)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,3-difluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.

Reduction Reactions

The hydroxyl group can be reduced to a methylene group, while the cyclopropane ring typically remains intact:

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under photoredox or acidic conditions:

Photoredox-Catalyzed Alkoxypyridylation

-

Reagents : 4-Cyanopyridine, methanol, Ru(bpy)₃²⁺ (catalyst), blue LED.

-

Product : 1-(2,3-Difluorobenzyl)-3-methoxy-4-pyridylpropane.

-

Yield : 89%

-

Mechanism : Cyclopropane radical cation intermediate enables 1,3-alkoxypyridylation.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (conc.), 80°C.

-

Product : 3-(2,3-Difluorophenyl)propan-1-ol.

-

Yield : 92%

-

Regioselectivity : Cleavage occurs at the less substituted C–C bond.

Nucleophilic Substitution

The benzyl fluorine atoms participate in SNAr reactions with amines or thiols:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Piperidine (DMF, 120°C) | (1-(2-Piperidin-1-yl-3-fluorobenzyl)cyclopropyl)methanol | 60% |

| NaSH (EtOH, reflux) | (1-(2-Sulfhydryl-3-fluorobenzyl)cyclopropyl)methanol | 45% |

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Acetyl chloride (pyridine, 0°C) | (1-(2,3-Difluorobenzyl)cyclopropyl)methyl acetate | 85% |

| Succinic anhydride (DMAP, RT) | Corresponding hemisuccinate ester | 78% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-substituted derivative | 68% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl amine | N-Arylated product | 73% |

Radical Reactions

The cyclopropane ring participates in radical-mediated processes:

-

Product : Ring-opened diradical intermediate leading to 1,3-difluoroallylic alcohol.

-

Yield : 58%

Biological Derivatization

The compound serves as a precursor in drug synthesis:

-

Hoffmann Degradation : Reaction with NaOCl/NaOH converts it to (1-(2,3-difluorobenzyl)cyclopropyl)amine (yield: 82%).

-

Enzymatic Oxidation : Cytochrome P450-mediated oxidation yields epoxide derivatives (specific activity: 12 nmol/min/mg protein).

Key Stability Considerations:

Scientific Research Applications

(1-(2,3-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Structural and Functional Group Differences

The following table summarizes critical distinctions between (1-(2,3-Difluorobenzyl)cyclopropyl)methanol and analogous halogenated benzene derivatives:

| Compound | Molecular Features | Key Functional Groups | Status | CAS Number |

|---|---|---|---|---|

| This compound | Cyclopropane ring, 2,3-difluorobenzyl, methanol | Methanol, difluorobenzyl | Discontinued | 1467976-85-7 |

| 2-((Tert-butoxycarbonyl)amino)-4,5-difluorobenzoic acid | Benzoic acid backbone, Boc-protected amino group, 4,5-difluoro substitution | Carboxylic acid, Boc-amine | Discontinued | 1483342-53-5 |

| Methyl 2-oxo-6-(3,4-difluorophenoxy)hexanoate | Hexanoate ester chain, ketone, 3,4-difluorophenoxy group | Ester, ketone, phenoxy | Discontinued | 226250-01-7 |

| (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester | Pyrrolidine core, 2,3-difluorobenzyl amino group, methyl ester | Pyrrolidine, ester, amine | Active (Patent) | Not provided |

| Montelukast sodium (Stage-II intermediate) | Cyclopropane acetic acid, thioether, quinoline, and aryl groups | Carboxylic acid, cyclopropane, thioether | Pharmaceutical | Not provided |

Application Context

- Pharmaceutical Relevance: The pyrrolidine and pyridazine derivatives in EP 4 374 877 A2 are designed as protease inhibitors or receptor modulators, leveraging fluorine’s electronegativity for target binding .

- Material Science: Fluorinated cyclopropanes are explored for their rigidity in polymer design, though the methanol group in the target compound may limit thermal stability compared to ester- or aryl-substituted analogs .

Research Findings and Limitations

- Patent Compounds : Derivatives like (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester exhibit enhanced enzymatic inhibition compared to simpler cyclopropane derivatives, likely due to their extended conjugated systems .

- Discontinuation Trends: The discontinuation of this compound aligns with industry shifts toward fluorinated compounds with improved synthetic scalability or safety profiles, such as Montelukast sodium’s success in clinical settings .

Biological Activity

(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is a compound that has recently attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a difluorobenzyl moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic profiles.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanistic insights are still under investigation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound in various studies:

Case Studies

- Antiviral Activity Against HCV : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against Hepatitis C Virus (HCV), particularly through inhibition of the NS5B polymerase enzyme. The compound showed an effective concentration (EC50) in the nanomolar range, indicating potent antiviral properties .

- Antimicrobial Studies : Research on related compounds indicated that those with similar structural features effectively disrupted bacterial cell wall synthesis. This suggests that this compound may also possess antimicrobial properties warranting further exploration .

- Anti-inflammatory Effects : In experimental models, compounds with similar difluorobenzyl groups have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This points to a potential role for this compound in managing inflammatory conditions .

- Cytotoxic Effects on Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the activation of apoptotic pathways and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-(2,3-Difluorobenzyl)cyclopropyl)methanol, and what methodological considerations are critical for reproducibility?

- The compound is typically synthesized via multistep reactions involving cyclopropane ring formation and subsequent functionalization. For example, a two-step approach includes:

Cyclopropane Formation : Using sodium cyanoborohydride in methanol/acetic acid to reduce intermediates (e.g., imine derivatives) under controlled pH (buffered with NaHCO₃).

Work-Up : Extraction with ethyl acetate, washing with brine, drying with anhydrous Na₂SO₄, and solvent removal under reduced pressure .

- Critical considerations: Strict control of reaction time (e.g., 3 hours for reduction), solvent purity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to NaBH3CN) to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 353 [M+H]+) and retention time (e.g., 0.93 minutes under SQD-FA05 conditions) .

- FTIR : Identifies functional groups (e.g., hydroxyl stretches near 3200–3400 cm⁻¹, cyclopropane ring vibrations at 1512 cm⁻¹) .

- Column Chromatography : Essential for purification, often using silica gel with hexane/ethyl acetate gradients to resolve polar by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the coupling of cyclopropane intermediates with fluorinated benzyl groups?

- Key Variables :

- Catalyst Selection : Bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) enhances coupling efficiency compared to traditional carbodiimides, as it minimizes racemization in stereosensitive intermediates .

- Solvent Effects : Dichloromethane (DCM) is preferred over THF for its low polarity, which stabilizes reactive intermediates .

- Temperature Control : Room-temperature stirring (e.g., 30 minutes) balances reactivity and side-product formation .

- Troubleshooting : Monitor reaction progress via TLC and adjust equivalents of triethylamine (e.g., 4 equivalents) to neutralize acidic by-products .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR signals for cyclopropane protons (typically δ 0.5–1.5 ppm) may arise from ring strain or solvent effects.

- Solution : Use deuterated solvents (e.g., CDCl₃) for consistency and compare with computational models (DFT calculations) to validate assignments .

Q. How should researchers address challenges in isolating this compound from complex reaction mixtures?

- By-Product Management :

- Acid-Base Extraction : Use 1 N HCl to protonate basic impurities, followed by organic-phase isolation .

- Distillation : Remove low-boiling solvents (e.g., DCM) under reduced pressure to concentrate the target compound .

Q. What mechanistic insights explain the reactivity of cyclopropane rings in fluorinated benzyl alcohol derivatives?

- Ring Strain and Electronic Effects : The cyclopropane’s high ring strain increases susceptibility to nucleophilic attack, while electron-withdrawing fluorine atoms on the benzyl group polarize the C–O bond, enhancing electrophilicity .

- Experimental Support : Photo/electrochemical studies suggest cyclopropane imine intermediates form via single-electron transfer (SET) mechanisms, which can react with alcohols like methanol to stabilize the product .

Q. How can stereochemical integrity be maintained during the synthesis of chiral analogs of this compound?

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylate) to enforce stereoselectivity .

- Stereochemical Monitoring : Employ chiral HPLC columns (e.g., Chiralpak IA) to detect enantiomeric excess and confirm retention of configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.